molecular formula C18H18ClFN4O3S B12137481 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12137481
M. Wt: 424.9 g/mol
InChI Key: UXLMMTRKVMOHGF-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a sulfanyl group, and various substituents including chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
  • 3-[(2,6-difluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
  • 4-(5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

The uniqueness of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C18H18ClFN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18ClFN4O3S/c1-25-14-7-10(8-15(26-2)16(14)27-3)17-22-23-18(24(17)21)28-9-11-12(19)5-4-6-13(11)20/h4-8H,9,21H2,1-3H3

InChI Key

UXLMMTRKVMOHGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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